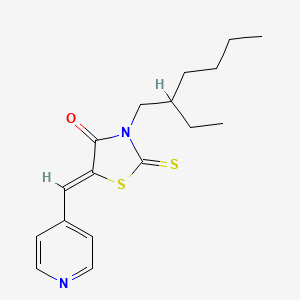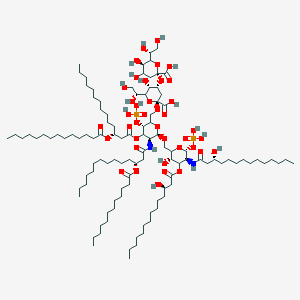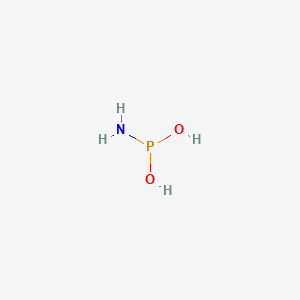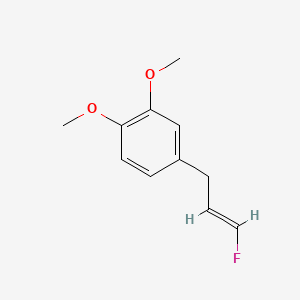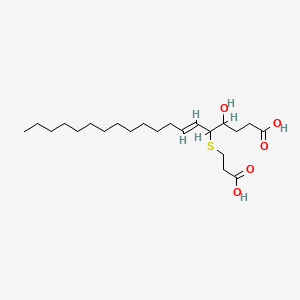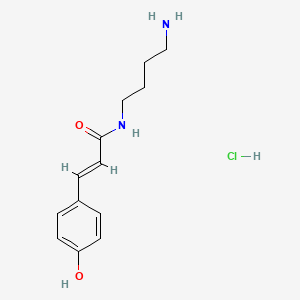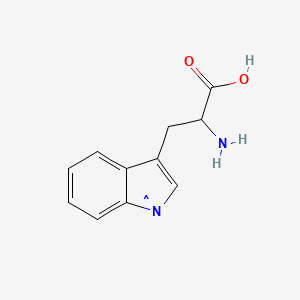
Tryptophan radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tryptophanyl radical is an alpha-amino-acid radical derived from tryptophan. It derives from a tryptophan. It is a conjugate base of a tryptophanyl radical cation.
Aplicaciones Científicas De Investigación
Enzymatic Transformations
Tryptophan lyase (NosL) is a key enzyme that catalyzes the transformation of l-tryptophan into 3-methyl-2-indolic acid, a vital component in antibiotic biosynthesis. This process demonstrates the versatility of the 5'-deoxyadenosyl radical in chemical transformations, highlighting the radical's role in enzymatic processes (Bhandari, Fedoseyenko, & Begley, 2016).
Role in Electron Transfer and Catalytic Processes
The tryptophan radical is significant in biological electron transfer and catalytic reactions. Resonance Raman and other spectroscopic studies on azurin mutants provide insights into the structural differences between neutral tryptophan and its oxidized radical counterpart, underscoring the radical's role in electron transfer within proteins (Shafaat, Leigh, Tauber, & Kim, 2009).
Photochemical Functionalization in Peptides
A novel photochemical method leverages the unique photoactivity of tryptophan radicals for chemoselective radical functionalization of tryptophan-containing peptides. This process showcases the radical's utility in bioorthogonal chemistry and peptide modification (Laroche, Tang, Archer, Di Sanza, & Melchiorre, 2021).
Understanding Radical Behavior in Different Environments
Investigating tryptophan radicals in different environments, such as the hydrophobic core of azurin, helps in understanding the effects of protein environment on radical properties. This knowledge is crucial for comprehending electron transfer mechanisms in biological systems (Shafaat, Leigh, Tauber, & Kim, 2010).
Comparative Studies in Ribonucleotide Reductase
Studies comparing tryptophan and tyrosine radicals in ribonucleotide reductase illuminate the electronic structures of protein-associated neutral tryptophan free radicals, essential for understanding their role in radical transfer pathways and redox reactions in enzymes (Bleifuss et al., 2001).
Propiedades
Nombre del producto |
Tryptophan radical |
|---|---|
Fórmula molecular |
C11H11N2O2 |
Peso molecular |
203.22 g/mol |
InChI |
InChI=1S/C11H11N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,14,15) |
Clave InChI |
UMQXPTSGLUXAQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



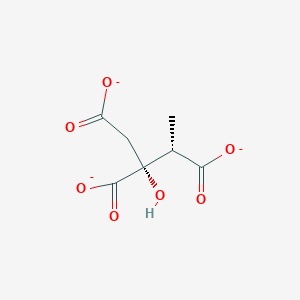


![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)
![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)
